molecular formula C13H15NO5 B12884964 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid

1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B12884964
M. Wt: 265.26 g/mol
InChI Key: NHQMTHMVJDYTFF-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid is a chiral pyrrolidine-based building block designed for research and development applications. As a derivative of proline featuring a benzyloxycarbonyl (Cbz) protecting group on the nitrogen and a hydroxy group at the 2-position, this compound is of significant interest in organic synthesis and medicinal chemistry. The Cbz group is a widely used amine protecting group in peptide synthesis, known for its stability under various conditions and its removable via hydrogenolysis . This makes the compound a valuable intermediate for the construction of more complex peptide architectures and for probing structure-activity relationships. The presence of the hydroxy group adjacent to the carboxylic acid function introduces an additional stereogenic center and offers a handle for further chemical modification, allowing researchers to create diverse molecular libraries. Compounds within this chemical family, such as the 3-hydroxy and 4-hydroxy regioisomers, are frequently employed in pharmaceutical research for the development of enzyme inhibitors and other bioactive molecules due to the constrained conformation of the pyrrolidine ring . This product is intended for research purposes as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a well-ventilated laboratory setting, wearing appropriate personal protective equipment.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

2-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H15NO5/c15-11(16)13(18)7-4-8-14(13)12(17)19-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2,(H,15,16)

InChI Key

NHQMTHMVJDYTFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Protection and Functionalization of Pyrrolidine Derivatives

  • The benzyloxycarbonyl (Cbz) group is introduced by reacting pyrrolidine derivatives with benzyl chloroformate under basic conditions, typically in the presence of triethylamine or other organic bases, in solvents such as dichloromethane or tetrahydrofuran. This step protects the nitrogen and facilitates further functionalization.

  • The hydroxyl group at the 2-position can be introduced or preserved by selective oxidation or reduction steps, depending on the starting material. Activation of the hydroxyl group for further reactions can be achieved by forming alkoxides using strong bases like sodium hydride or n-butyllithium, enabling alkylation or other modifications.

Alkylation and Stereochemical Control

  • Alkylation of the hydroxyl group or other positions is often performed using alkylating agents in the presence of phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol to improve yields and selectivity.

  • Maintaining stereochemical integrity is critical. Some methods report racemization during direct alkylation of chiral centers, so protecting groups and reaction conditions are optimized to avoid this.

Purification and Isolation

  • After reaction completion, the mixture is typically worked up by aqueous extraction, washing with acid or base solutions to remove impurities, drying over magnesium sulfate, and solvent evaporation.

  • Final purification is commonly achieved by silica gel column chromatography using solvent gradients such as hexane/ethyl acetate mixtures to isolate the pure compound.

Representative Preparation Procedure (Literature-Based)

Step Reagents/Conditions Description Yield/Notes
1. Protection of Pyrrolidine Nitrogen Benzyl chloroformate, triethylamine, dichloromethane, 0–25°C Formation of N-Cbz protected pyrrolidine derivative High yield, mild conditions
2. Introduction/Preservation of Hydroxyl Group Use of strong base (NaH, n-BuLi) to form alkoxide, followed by alkylation or oxidation Activation of hydroxyl for further functionalization Requires careful control to avoid racemization
3. Catalytic Hydrogenation Pd/C, H2 atmosphere, room temperature Removal of protecting groups or reduction of double bonds High stereochemical fidelity
4. Workup and Purification Aqueous washes (acid/base), drying, silica gel chromatography Isolation of pure 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid Purity >95% achievable

Research Findings and Optimization Notes

  • The use of phase transfer catalysts significantly improves alkylation efficiency of the hydroxyl group, reducing side reactions and increasing yield.

  • Avoiding racemization during alkylation is achieved by protecting the carboxyl group or performing alkylation after deprotection steps, depending on the enantiomeric purity requirements.

  • Industrial scale synthesis benefits from mild reaction conditions, cheap raw materials, and simplified purification steps, which reduce production costs and improve scalability.

  • Catalytic hydrogenation is preferred for deprotection due to its mildness and high selectivity, preserving the stereochemistry of the chiral centers.

Summary Table of Key Reagents and Conditions

Reaction Step Key Reagents Solvent Temperature Notes
N-Cbz Protection Benzyl chloroformate, triethylamine DCM, THF 0–25°C Mild, high yield
Hydroxyl Activation Sodium hydride, n-butyllithium THF, ether 0–25°C Forms alkoxide intermediate
Alkylation Alkylating agent, phase transfer catalyst THF, PEG Room temp Avoids racemization
Catalytic Hydrogenation Pd/C, H2 gas Ethanol, THF Room temp Removes protecting groups
Workup Acid/base washes, MgSO4 drying Various Ambient Purification by chromatography

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 1-((Benzyloxy)carbonyl)-2-oxopyrrolidine-2-carboxylic acid.

    Reduction: Formation of 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. Additionally, the compound can participate in nucleophilic acyl substitution reactions, where the carboxylic acid group is activated and reacts with nucleophiles to form new bonds .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid* - C₁₃H₁₅NO₅ ~265.26 2-OH, 2-COOH, 1-Cbz Chiral center at C2; polar functional groups enhance solubility
(2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid 130930-25-5 C₁₃H₁₅NO₅ 265.26 4-OH, 2-COOH, 1-Cbz Stereospecific (2R,4R) configuration; stored at 2–8°C
(R)-1-(Benzyloxycarbonyl)-2-Methylpyrrolidine-2-carboxylic acid 63399-74-6 C₁₄H₁₇NO₄ 263.29 2-CH₃, 2-COOH, 1-Cbz Methyl group increases hydrophobicity; (R)-chirality noted
1-[(Benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid 1934251-75-8 C₁₄H₁₇NO₅ 279.29 4-OH, 2-CH₃, 2-COOH, 1-Cbz Dual substituents (OH and CH₃) modulate steric and electronic effects
1-Methyl-5-oxopyrrolidine-2-carboxylic acid BD744443 C₆H₉NO₃ 155.14 5-oxo, 2-COOH, 1-CH₃ Smaller ring; oxo group reduces polarity; 97% purity
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1126650-66-5 C₉H₁₆FNO₃ 217.23 Azetidine ring, 3-F, 3-CH₂OH Four-membered ring; fluorinated substituent enhances metabolic stability

Key Findings and Implications

Substituent Position and Solubility: The 2-hydroxyl group in the target compound increases polarity compared to methyl-substituted analogs (e.g., CAS: 63399-74-6), improving aqueous solubility for biological applications .

Steric and Stereochemical Effects: The (2R,4R) configuration in CAS: 130930-25-5 highlights the importance of stereochemistry in drug-receptor interactions, as enantiomers may display divergent pharmacological activities .

Ring Size and Reactivity :

  • Azetidine derivatives (e.g., CAS: 1126650-66-5) with smaller rings exhibit higher ring strain, increasing reactivity in nucleophilic substitutions compared to pyrrolidines .
  • The 5-oxo group in CAS: BD744443 reduces basicity of the pyrrolidine nitrogen, affecting its utility in acid-catalyzed reactions .

Functional Group Synergy :

  • Compounds with dual substituents (e.g., CAS: 1934251-75-8) balance hydrophilicity (OH) and lipophilicity (CH₃), optimizing membrane permeability in drug candidates .

Biological Activity

1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid, a compound with significant biological potential, is of interest due to its structural features and associated activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₂₂N₂O₅
  • Molecular Weight : 346.38 g/mol
  • CAS Number : 7360-23-8

Research indicates that this compound exhibits various biological activities, including:

  • Antifibrotic Effects : Studies have demonstrated that derivatives of this compound can inhibit liver fibrosis by reducing the expression of fibrosis markers such as COL1A1 and α-SMA in hepatic stellate cells (LX-2 cells). The mechanism involves modulation of the IKKβ-NF-κB signaling pathway, leading to decreased inflammation and fibrosis progression .
  • Cytotoxicity : The cytotoxic effects of the compound have been evaluated using the SRB assay, revealing a selective index that suggests a favorable safety profile in vitro. For instance, compounds structurally related to 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid demonstrated significant inhibition of cell proliferation at specific concentrations while maintaining low cytotoxicity .

Efficacy in In Vitro Studies

In vitro studies have shown varying degrees of efficacy against different targets:

CompoundIC₅₀ (μmol/L)CC₅₀ (mmol/L)Selectivity Index
Compound 413013High
Compound 8aN/A13High

These findings suggest that while some derivatives exhibit potent anti-fibrotic properties, they also maintain a high safety profile, making them suitable candidates for further therapeutic exploration .

Case Studies

A notable case study involved the evaluation of several derivatives of this compound in models of liver fibrosis. The compounds were administered to LX-2 cells stimulated with TGFβ1, showing a dose-dependent reduction in fibrosis markers. Specifically, Compound 41 exhibited the most pronounced effects, significantly lowering protein levels associated with fibrosis compared to control groups .

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